(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
The compound (5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structure, which includes a diethylamino group, a methoxyphenyl group, an ethoxyphenyl group, and a sulfanylidene diazinane dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 4-(diethylamino)-2-methoxybenzaldehyde with 1-(3-ethoxyphenyl)-2-thioxo-1,3-diazinane-4,6-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the diazinane dione core can be reduced to alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy or ethoxy groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the diazinane dione core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound’s structure suggests potential applications as a pharmaceutical agent. Its diethylamino and methoxyphenyl groups are common motifs in drug design, indicating possible activity as a therapeutic agent.
Industry
In industry, the compound could be used in the development of new materials, particularly those requiring specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism by which (5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl and ethoxyphenyl groups can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Another complex organic compound with similar structural motifs.
Compounds from Knoevenagel Condensation: These compounds share the methylene bridge and aromatic groups.
Uniqueness
What sets (5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-5-26(6-2)17-12-11-16(21(15-17)30-4)13-20-22(28)25-24(32)27(23(20)29)18-9-8-10-19(14-18)31-7-3/h8-15H,5-7H2,1-4H3,(H,25,28,32)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLGRMNMIQAMHR-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)OCC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)OCC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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